Osimertinib mesylate

説明

Osimertinib mesylate, also known as AZD9291, is an oral, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) drug . It is used to treat non-small cell lung cancer (NSCLC) in patients who have certain types of abnormal epidermal growth factor (EGFR) genes .

Synthesis Analysis

Osimertinib was synthesized by an improved and highly efficient protocol, revisiting the classical synthetic process and modifying parameters, such as solvents, temperature, reagents, and reaction time . A cost-effective, environmentally friendly methodology for the synthesis of osimertinib was established, which gave shorter reaction times, saved labor by eliminating purification steps through column chromatography, and enhanced yields .

Molecular Structure Analysis

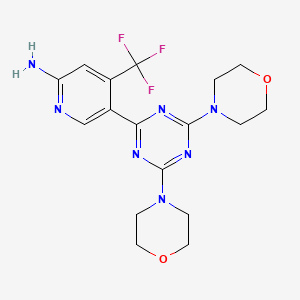

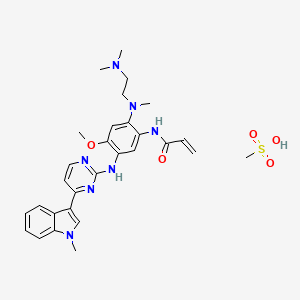

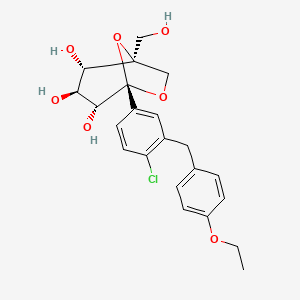

Osimertinib is a mono-anilino-pyrimidine compound that corresponds to the molecular formula C28H33N7O2 and possesses a molecular weight of 596 g/mol . Osimertinib irreversibly binds to mutant EGFR via its acrylamide group that forms a covalent bond with the Cys797 residue located in the ATP-binding site of mutant EGFR .

Chemical Reactions Analysis

Osimertinib underwent significant degradation in acidic, alkaline, and oxidative conditions . In the rest of the conditions, osimertinib mesylate was found to be stable or slight degradation was observed in photolytic condition .

科学的研究の応用

Adjuvant Treatment in Non-Small Cell Lung Cancer (NSCLC)

Osimertinib mesylate is approved for the adjuvant treatment of adults with completely resected, stage IB–IIIA, EGFR sensitizing mutation-positive NSCLC . It has shown to lower the risk of brain progression and has comparable overall survival rates with different treatment strategies .

Overcoming Acquired Resistance

Research is ongoing to understand the mechanism of acquired resistance to Osimertinib caused by EGFR mutations, which is a significant challenge in treating NSCLC . This includes developing novel therapeutics to overcome this resistance.

Bioequivalence Studies

The FDA provides guidance on conducting bioequivalence studies for oral immediate-release drug products like Osimertinib mesylate, which has a long elimination half-life . This is crucial for generic drug development and ensuring therapeutic equivalence.

Exploratory Analysis of Disease-Free Survival (DFS)

Osimertinib has been explored for its effects on DFS by stage of disease at randomization, showing varying treatment effects based on the stage of disease, with smaller effects observed in patients with Stage IB disease compared to stages II and IIIA .

First-Line Therapy in EGFR Mutation-Positive NSCLC

It is indicated as first-line therapy in patients with NSCLC and sensitizing EGFR mutations; as well as second-line therapy in patients who present the resistance-associated mutation T790M after treatment with previous EGFR tyrosine kinase inhibitors .

Molecular Mechanisms of Resistance

Studies focus on the molecular mechanisms behind Osimertinib resistance, which is vital for understanding how to effectively treat patients who develop resistance to first-line therapies .

作用機序

Target of Action

Osimertinib mesylate is primarily used to target various mutations of the epidermal growth factor receptor (EGFR) in the treatment of certain types of cancer . It is an oral, third-generation EGFR tyrosine kinase inhibitor (TKI) developed by AstraZeneca Pharmaceuticals . The compound’s primary targets are the EGFR proteins that are mutated in certain types of non-small cell lung carcinoma .

Mode of Action

Osimertinib mesylate works by irreversibly binding to mutated EGFR proteins, particularly those with more common mutations in lung cancer such as L858R mutation or an exon 19 deletion . It is designed to target T790M and EGFR TKI–sensitizing mutations more selectively than wild-type EGFR . This interaction with its targets results in the inhibition of the abnormal protein that signals cancer cells to multiply .

Biochemical Pathways

Osimertinib mesylate affects the EGFR pathway, which is crucial for cell proliferation and survival . By inhibiting the EGFR proteins, osimertinib mesylate helps to stop or slow the spread of cancer cells and may help shrink tumors . It has been shown to spare wild-type EGFR during therapy, thereby reducing non-specific binding and limiting toxicity .

Pharmacokinetics

Osimertinib mesylate exhibits linear pharmacokinetics; the median time to maximum concentration (Cmax) is 6 hours (range 3–24 hours). The estimated mean half-life is 48 hours, and oral clearance (CL/F) is 14.3 (L/h). About 68% of elimination is by feces and 14% by urine .

Result of Action

The molecular and cellular effects of osimertinib mesylate’s action include the inhibition of the proliferation, development, and metastasis of cancer cells . This helps stop or slow the spread of cancer cells and may help shrink tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of osimertinib mesylate. For instance, the presence of specific activating EGFR mutations within the tumor cells can lead to a rapid and clinically effective response to EGFR-TKIs . Furthermore, the drug’s effectiveness can be influenced by the patient’s metabolic profile, as the main metabolic pathways of osimertinib mesylate are oxidation (predominantly by CYP3A) and dealkylation .

Safety and Hazards

Osimertinib has an impressive antitumor activity compared with prior EGFR-TKI and chemotherapy with an acceptable response and tolerable adverse events . The most common side effects include diarrhea, rash, musculoskeletal pain, dry skin, skin inflammation around nails, sore mouth, fatigue, and cough . The incidence of severe adverse events from any cause was higher with the combination than with monotherapy — a finding driven by known chemotherapy-related adverse events .

特性

IUPAC Name |

N-[2-[2-(dimethylamino)ethyl-methylamino]-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]phenyl]prop-2-enamide;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N7O2.CH4O3S/c1-7-27(36)30-22-16-23(26(37-6)17-25(22)34(4)15-14-33(2)3)32-28-29-13-12-21(31-28)20-18-35(5)24-11-9-8-10-19(20)24;1-5(2,3)4/h7-13,16-18H,1,14-15H2,2-6H3,(H,30,36)(H,29,31,32);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUKSNUHSJBTCFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C3=NC(=NC=C3)NC4=C(C=C(C(=C4)NC(=O)C=C)N(C)CCN(C)C)OC.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H37N7O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2070014-82-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, compd. with methanesulfonate (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2070014-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID101027822 | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

595.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Osimertinib mesylate | |

CAS RN |

1421373-66-1 | |

| Record name | 2-Propenamide, N-[2-[[2-(dimethylamino)ethyl]methylamino]-4-methoxy-5-[[4-(1-methyl-1H-indol-3-yl)-2-pyrimidinyl]amino]phenyl]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421373-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osimertinib mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421373661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osimertinib mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101027822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSIMERTINIB MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RDL94R2A16 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

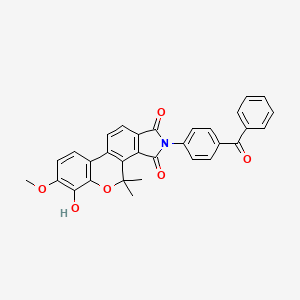

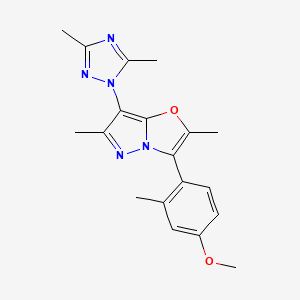

![(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one](/img/structure/B560055.png)

![N-{4-[(1r,3s,5s)-3-Amino-5-Methylcyclohexyl]pyridin-3-Yl}-6-(2,6-Difluorophenyl)-5-Fluoropyridine-2-Carboxamide](/img/structure/B560061.png)